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RIP1 kinase inhibitor 5 -

RIP1 kinase inhibitor 5

Catalog Number: EVT-10962799
CAS Number:
Molecular Formula: C13H17F2NO2
Molecular Weight: 257.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RIP1 kinase inhibitor 5, also known as compound 5, is a small-molecule inhibitor targeting the receptor-interacting protein kinase 1 (RIPK1). This compound has garnered attention due to its role in regulating cell death pathways, particularly necroptosis and inflammation, which are implicated in various human diseases including cancer and autoimmune disorders. The inhibitor is characterized by its high specificity for RIPK1 and its potential therapeutic applications, particularly in inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis .

Source

The development of RIP1 kinase inhibitor 5 stems from a series of optimization efforts on a benzoxazepinone scaffold derived from a DNA-encoded library. The compound was identified through structure-activity relationship studies aimed at enhancing potency and selectivity against RIPK1 while minimizing off-target effects .

Classification

RIP1 kinase inhibitor 5 is classified as a type III kinase inhibitor. This classification is based on its binding mode, which does not interact with the hinge region of the kinase but rather occupies an allosteric site unique to RIPK1. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition .

Synthesis Analysis

Methods

The synthesis of RIP1 kinase inhibitor 5 involves several key steps:

  1. Initial Compound Identification: The starting point was a benzoxazepinone hit identified via screening from a DNA-encoded library.
  2. Lead Optimization: Structural modifications were made to enhance binding affinity and selectivity for RIPK1. This included the introduction of various substituents to optimize pharmacokinetic properties.
  3. Final Synthesis: The final synthetic route typically involves multi-step organic synthesis techniques including coupling reactions and cyclization processes to construct the complex molecular framework of compound 5.

Technical Details

The synthesis process is detailed in publications that outline specific reaction conditions, reagents used, and purification techniques employed to isolate the final product with high purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of RIP1 kinase inhibitor 5 features a benzoxazepinone core with additional functional groups that enhance its binding affinity for RIPK1. Notably, it includes:

  • A benzyl group
  • A triazole moiety
  • Fluorine substitutions that increase potency by enhancing electronic interactions within the binding pocket .

Data

The structural formula can be represented as follows:

C18H18F2N4O2\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_2

The compound exhibits a molecular weight of approximately 364.36 g/mol. Detailed crystallographic data are available in the Protein Data Bank under accession number 5TX5, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

RIP1 kinase inhibitor 5 undergoes specific chemical reactions that are crucial for its activity:

  • Binding Reaction: The primary reaction involves the formation of non-covalent interactions with the active site of RIPK1, leading to inhibition of its kinase activity.
  • Metabolic Stability: The compound’s structure has been optimized to resist metabolic degradation, enhancing its pharmacokinetic profile in vivo.

Technical Details

The kinetics of binding and inhibition have been characterized using various assays, including fluorescence polarization and ADP-Glo assays, which measure the concentration-dependent effects on RIPK1 activity .

Mechanism of Action

Process

RIP1 kinase inhibitor 5 exerts its effects by binding to an allosteric site on RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in necroptosis and inflammation:

  • Inhibition of Necroptosis: By blocking RIPK1 activity, the compound prevents necroptotic cell death triggered by tumor necrosis factor signaling.
  • Regulation of Inflammation: The inhibitor also modulates cytokine production, reducing inflammatory responses in various disease models .

Data

In vitro studies have shown that compound 5 effectively reduces tumor necrosis factor-induced cellular responses with an IC50 value in the low nanomolar range (around 32 nM) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Compound 5 is typically a crystalline solid.
  • Solubility: It exhibits favorable solubility characteristics in common organic solvents.

Chemical Properties

  • Stability: The compound has been shown to possess good metabolic stability with low turnover rates in human liver microsomes.
  • pKa Values: The calculated pKa values suggest that it remains ionized under physiological conditions, which is beneficial for oral bioavailability.

Relevant data indicate that compound 5 has an optimal log P value indicating suitable lipophilicity for drug absorption .

Applications

Scientific Uses

RIP1 kinase inhibitor 5 has significant potential applications in:

  • Therapeutics for Inflammatory Diseases: It is currently being evaluated in clinical trials for conditions such as psoriasis and rheumatoid arthritis.
  • Cancer Therapy: Research is ongoing to explore its efficacy in oncology settings, particularly for tumors where RIPK1 plays a critical role in cell death regulation.
  • Research Tool: The compound serves as a valuable tool for studying RIPK1 biology and its involvement in necroptosis and inflammation mechanisms .
Molecular Mechanisms of Receptor-interacting serine/threonine-protein kinase 1 Kinase Signaling

Structural determinants of Receptor-interacting serine/threonine-protein kinase 1 kinase domain activation

The kinase domain of Receptor-interacting serine/threonine-protein kinase 1 (residues 1-375) adopts a canonical bilobate structure comprising an N-terminal lobe (N-lobe) with a five-stranded β-sheet and αC-helix, and a C-terminal lobe (C-lobe) rich in α-helices [1] [2]. Critical structural elements governing activation include:

  • The unique Asp-Leu-Gly (DLG) motif preceding the activation loop, which replaces the conserved Asp-Phe-Gly sequence in most kinases [1].
  • The catalytic triad (Lysine 45-Glutamate 63-Aspartate 156 in humans), where Lysine 45 coordinates ATP binding and glutamate 63 stabilizes the αC-helix [2].
  • The P-loop (residues 24–31) that positions ATP, and the activation loop (residues 166–187) whose conformation determines catalytic activity [2] [6].

Crystallographic studies reveal that Receptor-interacting serine/threonine-protein kinase 1 transitions between active (DFG-in) and inactive (DLG-out) conformations. In the DLG-out state, the phenylalanine residue of the DLG motif rotates inward, creating a hydrophobic allosteric pocket adjacent to the ATP-binding site [1] [6]. This pocket is a key target for Type II inhibitors.

Table 1: Key Structural Elements in Receptor-interacting serine/threonine-protein kinase 1 Kinase Domain

Structural ElementResidue RangeFunctional Role
P-loop24-31Anchors ATP phosphate groups
αC-helix~50-75Positions Glutamate 63 for catalysis
Catalytic loop136-143Contains catalytic Aspartate 156
DLG motif154-156Activation loop hinge; regulates DLG-out conformation
Activation loop166-187Controls substrate access; disordered in inactive state

Allosteric regulation of DLG-out conformation in inhibitor binding

Type II inhibitors stabilize the inactive DLG-out conformation, preventing Receptor-interacting serine/threonine-protein kinase 1 activation. Structural analyses show these compounds occupy three distinct regions:

  • Hinge-binding heterocycle: Forms 1-2 hydrogen bonds with backbone atoms of Methionine 95 (e.g., 1-aminoisoquinolines, furo[2,3-d]pyrimidines) [1].
  • Hydrophobic linker: An aryl urea/amide bridges to the allosteric pocket.
  • Allosteric occupier: A hydrophobic moiety (e.g., tert-butylisoxazole, meta-trifluoromethylphenyl) inserts deep into the DLG-out pocket [1] [6].

The DLG-out pocket is lined by hydrophobic residues (Methionine 66, Methionine 67, Leucine 129, Valine 134, Leucine 159) that accommodate inhibitor substituents. For example, the tert-butyl group of compound 8 (1-aminoisoquinoline series) interacts with Leucine 70, Valine 75, Valine 76, and Alanine 155 [1]. Bifurcated hydrogen bonds between the urea linker and Glutamate 63 (αC-helix), plus a bond to Aspartate 156 backbone amide, further stabilize the inactive state [1] [6].

Table 2: Key Interactions of Type II Inhibitors with DLG-out Receptor-interacting serine/threonine-protein kinase 1

Inhibitor ComponentInteraction TypeReceptor-interacting serine/threonine-protein kinase 1 Residues
Heterocycle (e.g., furo[2,3-d]pyrimidine)Hydrogen bondingBackbone N/CO of Met 95
Urea/amide linkerHydrogen bondingGlu 63 (side chain), Asp 156 (backbone)
Hydrophobic moiety (e.g., tert-butyl)Van der WaalsLeu 70, Val 75, Val 76, Leu 129, Val 134, Ala 155

Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif domain-mediated protein-protein interactions in necrosome assembly

The Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif domain (~35 amino acids) facilitates amyloid-like fibrillar assemblies essential for necrosome formation. Structural studies reveal that Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif interacts with homologous domains in Receptor-interacting serine/threonine-protein kinase 3 and Toll/interleukin-1 receptor-domain-containing adapter-inducing interferon-β through:

  • Stacked β-sheet interactions: Core tetrad residues (Ile/Val-X-Gly-Asn-Ser/Thr-Trp) form hydrogen-bonded ladders [2] [7].
  • Receptor-interacting serine/threonine-protein kinase 1-Receptor-interacting serine/threonine-protein kinase 3 hetero-oligomerization: This nucleates filament elongation, recruiting multiple Receptor-interacting serine/threonine-protein kinase 3 molecules [5] [7].
  • Mixed lineage kinase domain-like pseudokinase recruitment: Phosphorylated Receptor-interacting serine/threonine-protein kinase 3 binds mixed lineage kinase domain-like pseudokinase, inducing its oligomerization and membrane translocation [7].

Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif-dependent complexes are regulated by ubiquitination and phosphorylation. For instance, Transforming growth factor beta-activated kinase 1 phosphorylates Receptor-interacting serine/threonine-protein kinase 1 at Serine 321/336, disrupting Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif interactions and necrosome formation [3] [7]. Additionally, A20 and Cylindromatosis deubiquitinases cleave ubiquitin chains from Receptor-interacting serine/threonine-protein kinase 1, promoting its dissociation from complex I and availability for necrosome assembly [3] [5].

Ubiquitination-dependent nuclear factor kappa-light-chain-enhancer of activated B cells signaling versus kinase-dependent cell death pathways

Receptor-interacting serine/threonine-protein kinase 1 functions as a molecular switch directing cells toward survival or death, governed by ubiquitination status:

Nuclear factor kappa-light-chain-enhancer of activated B cells Survival Signaling:

  • Tumor necrosis factor α binding recruits Receptor-interacting serine/threonine-protein kinase 1 to Tumor necrosis factor receptor 1 complex I with Tumor necrosis factor receptor 1-associated death domain protein, Tumor necrosis factor receptor-associated factor 2/5, cellular inhibitor of apoptosis proteins, and Linear ubiquitin chain assembly complex [2] [3].
  • cellular inhibitor of apoptosis proteins catalyze Lysine 63-linked ubiquitination at Lysine 377, while Linear ubiquitin chain assembly complex adds Met 1-linked chains [3] [5].
  • Ubiquitinated Receptor-interacting serine/threonine-protein kinase 1 scaffolds Transforming growth factor beta-activated kinase 1/Transforming growth factor beta-activated kinase 1 binding protein 2/3 and Inhibitor of nuclear factor kappa-B kinase complexes, activating nuclear factor kappa-light-chain-enhancer of activated B cells and Mitogen-activated protein kinase pathways [2] [3].

Kinase-Dependent Death Pathways:

  • Deubiquitination by Cylindromatosis or A20 liberates Receptor-interacting serine/threonine-protein kinase 1 from complex I [3] [7].
  • Non-ubiquitinated Receptor-interacting serine/threonine-protein kinase 1 forms cytosolic complex IIb (with Fas-associated protein with death domain, caspase-8) or necrosomes (with Receptor-interacting serine/threonine-protein kinase 3, mixed lineage kinase domain-like pseudokinase).
  • Receptor-interacting serine/threonine-protein kinase 1 kinase activity is indispensable for necroptosis execution but dispensable for apoptosis [5] [7].

Genetic evidence confirms this dichotomy: Mice expressing ubiquitination-defective Receptor-interacting serine/threonine-protein kinase 1 Lysine 376→Arginine die embryonically from aberrant cell death, rescued by Receptor-interacting serine/threonine-protein kinase 1 kinase inhibition [3] [5].

Cross-talk between Receptor-interacting serine/threonine-protein kinase 1-mediated necroptosis and apoptotic cascades

Receptor-interacting serine/threonine-protein kinase 1 kinase activity integrates necroptotic and apoptotic pathways through shared components:

  • Caspase-8 as a molecular switch: Active caspase-8 cleaves Receptor-interacting serine/threonine-protein kinase 1 and Receptor-interacting serine/threonine-protein kinase 3, disabling necroptosis [5] [7]. When caspase-8 is inhibited (e.g., by zVAD-fmk), Receptor-interacting serine/threonine-protein kinase 1-dependent necroptosis proceeds [1] [7].
  • Nuclear factor kappa-light-chain-enhancer of activated B cells-dependent late checkpoint: Nuclear factor kappa-light-chain-enhancer of activated B cells induces cellular FLICE-inhibitory protein, which binds caspase-8, limiting its activation and protecting complex II from apoptosis [5] [7].
  • Receptor-interacting serine/threonine-protein kinase 1 kinase activity in apoptosis: Kinase-active Receptor-interacting serine/threonine-protein kinase 1 promotes caspase-8 activation in complex IIb under cellular inhibitor of apoptosis proteins/Linear ubiquitin chain assembly complex-deficient conditions [3] [7].

Type II Receptor-interacting serine/threonine-protein kinase 1 inhibitors (e.g., furo[2,3-d]pyrimidine series) block this cross-talk by stabilizing the DLG-out conformation, preventing both Receptor-interacting serine/threonine-protein kinase 1 autophosphorylation and Receptor-interacting serine/threonine-protein kinase 3 recruitment. Consequently, these inhibitors protect against Tumor necrosis factor α-induced systemic inflammatory response syndrome in mice by blocking both death pathways [1] [4]. Notably, Receptor-interacting serine/threonine-protein kinase 1 kinase inhibition does not affect its scaffolding function in nuclear factor kappa-light-chain-enhancer of activated B cells activation, preserving homeostatic signaling [3] [5].

Properties

Product Name

RIP1 kinase inhibitor 5

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-hydroxy-2,2-dimethylbutanamide

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C13H17F2NO2/c1-4-13(2,3)12(17)16(18)8-9-5-10(14)7-11(15)6-9/h5-7,18H,4,8H2,1-3H3

InChI Key

SQPMQJPGOUAGHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC(=CC(=C1)F)F)O

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